molecular formula C20H25NO2 B5855514 1-[4-(benzyloxy)-3-methoxybenzyl]piperidine

1-[4-(benzyloxy)-3-methoxybenzyl]piperidine

Cat. No.: B5855514
M. Wt: 311.4 g/mol
InChI Key: PNJJSRXXAUGZGY-UHFFFAOYSA-N
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Description

1-[4-(benzyloxy)-3-methoxybenzyl]piperidine is an organic compound that features a piperidine ring substituted with a benzyloxy and methoxy group on the benzyl moiety

Properties

IUPAC Name

1-[(3-methoxy-4-phenylmethoxyphenyl)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2/c1-22-20-14-18(15-21-12-6-3-7-13-21)10-11-19(20)23-16-17-8-4-2-5-9-17/h2,4-5,8-11,14H,3,6-7,12-13,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNJJSRXXAUGZGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CN2CCCCC2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(benzyloxy)-3-methoxybenzyl]piperidine typically involves the reaction of 4-benzyloxy-3-methoxybenzaldehyde with piperidine under specific conditions. One common method includes the use of a reductive amination process where the aldehyde group of 4-benzyloxy-3-methoxybenzaldehyde reacts with piperidine in the presence of a reducing agent such as sodium triacetoxyborohydride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reductive amination process to ensure high yield and purity, possibly incorporating continuous flow techniques for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1-[4-(benzyloxy)-3-methoxybenzyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a corresponding benzaldehyde or benzoic acid derivative.

    Reduction: The methoxy group can be reduced to a hydroxyl group under specific conditions.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of 4-benzyloxy-3-methoxybenzoic acid.

    Reduction: Formation of 4-benzyloxy-3-hydroxybenzylpiperidine.

    Substitution: Formation of N-substituted piperidine derivatives.

Scientific Research Applications

1-[4-(benzyloxy)-3-methoxybenzyl]piperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions due to its structural similarity to certain biological molecules.

    Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    4-benzyloxy-3-methoxybenzaldehyde: A precursor in the synthesis of 1-[4-(benzyloxy)-3-methoxybenzyl]piperidine.

    4-benzyloxy-3-methoxybenzoic acid: An oxidation product of the compound.

    4-benzyloxy-3-hydroxybenzylpiperidine: A reduction product of the compound.

Uniqueness

This compound is unique due to its combination of a piperidine ring with benzyloxy and methoxy substituents, which may confer distinct chemical and biological properties compared to its analogs.

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